molecular formula C10H11Cl2N B13652967 (S)-Cyclopropyl(2,6-dichlorophenyl)methanamine

(S)-Cyclopropyl(2,6-dichlorophenyl)methanamine

Cat. No.: B13652967
M. Wt: 216.10 g/mol
InChI Key: SWGWGQCLNDAYFF-JTQLQIEISA-N
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Description

(S)-Cyclopropyl(2,6-dichlorophenyl)methanamine is a chemical compound with the molecular formula C10H11Cl2N It is characterized by the presence of a cyclopropyl group attached to a methanamine moiety, which is further substituted with two chlorine atoms at the 2 and 6 positions on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Cyclopropyl(2,6-dichlorophenyl)methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as cyclopropylamine and 2,6-dichlorobenzaldehyde.

    Formation of Intermediate: The first step involves the condensation of cyclopropylamine with 2,6-dichlorobenzaldehyde to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-Cyclopropyl(2,6-dichlorophenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted positions on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(S)-Cyclopropyl(2,6-dichlorophenyl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (S)-Cyclopropyl(2,6-dichlorophenyl)methanamine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2,6-Dichlorophenyl)methanamine: A structurally similar compound with similar chemical properties.

    Cyclopropylamine: Shares the cyclopropyl group but lacks the dichlorophenyl substitution.

    2,6-Dichlorobenzylamine: Similar phenyl substitution pattern but different amine group.

Uniqueness

(S)-Cyclopropyl(2,6-dichlorophenyl)methanamine is unique due to the combination of the cyclopropyl group and the dichlorophenyl substitution. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

(S)-Cyclopropyl(2,6-dichlorophenyl)methanamine is a chiral compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article delves into its biological activity, synthesis, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C11_{11}H12_{12}Cl2_{2}N. Its structure features a cyclopropyl group attached to a methanamine moiety, with two chlorine atoms substituted at the 2 and 6 positions of the phenyl ring. This unique arrangement contributes to its distinct chemical properties and biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential as a ligand for several receptors within the central nervous system. The compound is believed to modulate neurotransmitter receptor activity, particularly dopamine receptors, which are crucial in treating neurological disorders such as schizophrenia and Parkinson's disease.

Research indicates that this compound interacts with specific molecular targets, influencing pathways related to mood regulation and other physiological processes. The exact mechanisms may involve binding to neurotransmitter receptors or enzymes, thus modulating their activity.

Synthesis Methods

The synthesis of this compound typically involves several chemical reactions that can be optimized for higher yields and purity. Common methods include:

  • N-alkylation : Using cyclopropyl halides in reactions with amines.
  • Chlorination : Introducing chlorine substituents at specific positions on the phenyl ring.

These methods are crucial for developing derivatives with enhanced biological activity.

Therapeutic Applications

This compound is primarily studied for its pharmacological applications in medicinal chemistry. Its ability to selectively bind to dopamine receptors makes it valuable for investigating therapeutic strategies for various diseases. The compound's pharmacological profile suggests potential uses in treating conditions such as:

  • Schizophrenia
  • Parkinson's Disease
  • Mood Disorders

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructure FeaturesUniqueness
(2,6-Dichlorophenyl)methanamineContains a dichlorophenyl group without cyclopropaneLacks cyclopropyl group
CyclopropylamineContains a cyclopropyl group but no phenolic substitutionSimpler structure
2,6-DichlorobenzylamineSimilar phenolic substitution but different amine groupDifferent amine functionality

This compound stands out due to its combination of cyclopropyl and dichlorophenyl substitutions, granting it distinct chemical and biological properties not found in these similar compounds.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Dopaminergic Activity : One study demonstrated that this compound exhibits significant binding affinity towards dopamine receptors, influencing dopaminergic signaling pathways crucial for mood regulation and motor control.
  • Pharmacological Profiling : Another research effort characterized the compound's effects on various receptor types and its potential therapeutic applications in neuropharmacology .
  • In Vitro Studies : Laboratory studies indicated that this compound can effectively inhibit certain enzyme activities linked to neurological disorders without significant cytotoxicity at therapeutic doses .

Properties

Molecular Formula

C10H11Cl2N

Molecular Weight

216.10 g/mol

IUPAC Name

(S)-cyclopropyl-(2,6-dichlorophenyl)methanamine

InChI

InChI=1S/C10H11Cl2N/c11-7-2-1-3-8(12)9(7)10(13)6-4-5-6/h1-3,6,10H,4-5,13H2/t10-/m0/s1

InChI Key

SWGWGQCLNDAYFF-JTQLQIEISA-N

Isomeric SMILES

C1CC1[C@@H](C2=C(C=CC=C2Cl)Cl)N

Canonical SMILES

C1CC1C(C2=C(C=CC=C2Cl)Cl)N

Origin of Product

United States

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